4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol
Description
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol is a heterocyclic compound that features an imidazo[1,5-a]pyridine core fused with a phenol group.
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-6-4-10(5-7-12)13-14-9-11-3-1-2-8-15(11)13/h4-7,9,16H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMGIHYTZGPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3=CC=C(C=C3)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol typically involves the construction of the imidazo[1,5-a]pyridine core followed by the introduction of the phenol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone can form the imidazo[1,5-a]pyridine ring, which is then functionalized to introduce the phenol group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to interact with microbial cell membranes and inhibit growth.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been studied for its ability to mitigate neurodegenerative processes.
- Case Study : A recent investigation highlighted its role in reducing oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Biochemical Assays
This compound serves as a useful reagent in various biochemical assays due to its ability to modulate enzyme activities.
Cell Culture Studies
The compound is utilized as a non-toxic agent in cell culture systems to study cellular responses under controlled conditions. Its buffering capacity makes it suitable for maintaining pH stability during experiments.
Summary of Findings
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Uniqueness
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol is unique due to its fused imidazo[1,5-a]pyridine and phenol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10N2O
- IUPAC Name : this compound
- SMILES Notation : C1=CC=C(C=C1)C2=CN=CN=C2C3=C(N=C(N3)C(=C)C)C(=O)N
The compound features an imidazopyridine moiety linked to a phenolic structure, which is often associated with various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:
- Inhibition of Kinases : Research has shown that derivatives of imidazopyridines can inhibit BCR-ABL kinase activity, which is implicated in chronic myeloid leukemia (CML). One potent derivative demonstrated an IC50 value of 8.5 nM against BCR-ABL1 kinase .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar imidazopyridine compounds have shown effectiveness against various bacterial strains:
- Mechanisms of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of BCR-ABL kinase | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Antioxidant | Scavenging free radicals |
Case Study: Inhibition of BCR-ABL Kinase
A study conducted by researchers at a leading pharmaceutical institution synthesized several derivatives of imidazopyridines. The most active compound showed:
- IC50 Value : 8.5 nM against BCR-ABL1.
- Selectivity : High selectivity for BCR-ABL over other kinases was observed through molecular docking studies.
This finding suggests that the compound could serve as a lead for developing new therapies targeting CML.
Future Directions
Given the promising biological activities associated with This compound , future research should focus on:
- Structural Modifications : Exploring analogs to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
